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NXE0041178

Cat. No.: B10857424
M. Wt: 390.3 g/mol
InChI Key: VASPFLVEEOBQOS-UHFFFAOYSA-N
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Description

Overview of GPR52 as an Orphan G Protein-Coupled Receptor

G protein-coupled receptors (GPCRs) are a large and diverse family of proteins that sit on the surface of cells and transmit signals from the outside to the inside. patsnap.comresearchgate.net These receptors are crucial for a vast array of physiological processes, and a significant portion of all current drugs work by targeting them. researchgate.netplos.org Within this extensive family, there are over 100 "orphan" receptors, so-called because their natural, or endogenous, ligands have not yet been identified. spring8.or.jp GPR52 is one such orphan GPCR, belonging to the Class A, or rhodopsin-like, subfamily. maayanlab.cloudmdpi.com

First identified in 1999, the GPR52 gene is highly conserved across vertebrate species, with over 90% similarity in its amino acid sequence, suggesting an important and preserved biological function. mdpi.commdpi.com GPR52 is predominantly and highly expressed in the brain, particularly in regions critical for cognition, emotion, and motor control, such as the striatum and prefrontal cortex. patsnap.comspring8.or.jpbiorxiv.orgnih.gov This specific localization within the central nervous system has made it a focal point of research into neurological and psychiatric conditions. plos.org

Functionally, GPR52 is known to couple with the Gs protein, which, when activated, initiates a signaling cascade that increases the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). patsnap.commaayanlab.cloud This increase in cAMP can, in turn, influence a variety of cellular processes, including gene expression and neuronal excitability. patsnap.comnih.gov Beyond this primary pathway, GPR52 can also engage in other signaling mechanisms, such as those involving β-arrestin, which may contribute to its role in modulating cognitive functions. maayanlab.cloud A unique characteristic of GPR52 is its ability to be constitutively active, meaning it can signal without the need for an external activating molecule. biorxiv.orgacs.org This self-activation is thought to be mediated by a part of the receptor itself, the extracellular loop 2 (ECL2), acting as a built-in agonist. frontiersin.orgnih.govshanghaitech.edu.cn

Key Characteristics of GPR52
CharacteristicDescriptionReferences
Receptor ClassClass A (Rhodopsin-like) G Protein-Coupled Receptor (GPCR) maayanlab.cloudmdpi.com
StatusOrphan receptor (endogenous ligand unknown) patsnap.comspring8.or.jpbiorxiv.org
Primary LocationBrain, with high expression in the striatum and prefrontal cortex patsnap.comspring8.or.jpbiorxiv.orgnih.gov
Signaling PathwayPrimarily couples to Gs protein, leading to increased intracellular cAMP. Also signals via β-arrestin. patsnap.commaayanlab.cloudnih.gov
Unique FeatureConstitutively active, with its extracellular loop 2 (ECL2) acting as a self-agonist. frontiersin.orgnih.govshanghaitech.edu.cn

Rationale for GPR52 Receptor Modulation as a Novel Therapeutic Strategy

The distinct expression pattern and signaling properties of GPR52 provide a strong rationale for its exploration as a therapeutic target for both neuropsychiatric and neurodegenerative diseases. nih.govnih.gov The receptor's co-localization with key dopamine (B1211576) receptors in different brain regions is a critical aspect of this rationale. plos.orgfrontiersin.org

In the striatum, a brain area heavily implicated in motor control and reward, GPR52 is found on the same neurons as dopamine D2 receptors. plos.orgnih.gov The signaling pathways of these two receptors have opposing effects; while GPR52 activation increases cAMP, D2 receptor activation decreases it. nih.govnih.gov Therefore, a GPR52 agonist (a molecule that activates the receptor) could functionally mimic a D2 antagonist (a molecule that blocks the D2 receptor). nih.gov This is significant because D2 antagonists are a cornerstone of current antipsychotic medications. google.com Targeting GPR52 could thus offer a novel way to achieve antipsychotic effects, potentially with fewer side effects than direct D2 receptor blockade. nih.gov

Conversely, in the prefrontal cortex, a region vital for cognitive functions, GPR52 is co-expressed with dopamine D1 receptors. plos.orgnih.gov Both GPR52 and D1 receptor activation lead to an increase in cAMP. nih.gov Consequently, a GPR52 agonist would be expected to enhance D1 signaling, which is often diminished in conditions like schizophrenia and is associated with cognitive and negative symptoms. nih.govnih.gov This dual action—dampening D2 signaling in the striatum while boosting D1 signaling in the cortex—makes GPR52 agonists particularly promising for treating the complex symptomology of schizophrenia. nih.govnih.gov

In the context of neurodegenerative disorders, particularly Huntington's disease, a different therapeutic approach is warranted. Huntington's is a genetic disorder characterized by the progressive breakdown of nerve cells in the brain, caused by a mutation in the huntingtin gene that leads to a toxic mutant huntingtin protein (mHTT). frontiersin.org Research has revealed that GPR52 plays a role in regulating the levels of this toxic protein. nih.govfrontiersin.org Specifically, reducing GPR52 activity, either through genetic knockout or with an antagonist (a molecule that blocks the receptor), has been shown to decrease the levels of mHTT and improve disease-related phenotypes in animal models. frontiersin.orgfrontiersin.orgnih.govnih.gov This suggests that GPR52 antagonists could be a viable strategy for developing disease-modifying therapies for Huntington's disease. frontiersin.orgresearchgate.net

The potential to modulate both dopaminergic and glutamatergic neurotransmission further broadens the therapeutic possibilities for GPR52 modulators, with potential applications in other conditions such as Parkinson's disease, depression, and anxiety. patsnap.complos.orgfrontiersin.org

Therapeutic Rationale for GPR52 Modulation
ConditionProposed StrategyMechanism of ActionReferences
SchizophreniaAgonismIn the striatum, GPR52 activation opposes D2 receptor signaling (antipsychotic effect). In the prefrontal cortex, it enhances D1 receptor signaling (pro-cognitive and addresses negative symptoms). nih.govnih.govnih.gov
Huntington's DiseaseAntagonismInhibition of GPR52 reduces levels of mutant huntingtin (mHTT) protein, ameliorating disease phenotypes. frontiersin.orgfrontiersin.orgnih.govnih.gov
Other Potential ApplicationsAgonism/AntagonismModulation of dopaminergic and glutamatergic systems may be beneficial for Parkinson's disease, depression, and anxiety. patsnap.complos.orgfrontiersin.org

Historical Context of GPR52 Receptor Modulator Discovery

The journey to identify molecules that can modulate GPR52 has been a gradual process, given its status as an orphan receptor. nih.gov Initial breakthroughs came from high-throughput screening campaigns, where large libraries of compounds were tested for their ability to activate or inhibit the receptor. mdpi.comfrontiersin.org

An early and notable finding was the identification of the antipsychotic drug reserpine (B192253) as a surrogate ligand that could activate GPR52 and increase intracellular cAMP levels. plos.orgmdpi.commdpi.com While not a specific modulator, this discovery provided the first pharmacological evidence of GPR52's Gs-coupling and its potential link to psychiatric disorders. plos.orgmdpi.com

Subsequent research efforts have led to the discovery of a variety of synthetic GPR52 modulators, including both agonists and antagonists. nih.gov The development of potent and selective GPR52 agonists has been a key focus, with several chemical series being explored. For instance, compounds like 7m and FTBMT were among the early novel agonists that demonstrated antipsychotic and pro-cognitive effects in animal models. nih.gov More recently, the discovery of HTL0041178 , an orally available GPR52 agonist, marked a significant milestone, with the compound advancing into Phase I human clinical trials for schizophrenia. nih.govnih.gov The development of another potent agonist, 12c (PW0787) , which showed efficacy in suppressing psychostimulant-induced hyperactivity in mice, further validated the therapeutic potential of GPR52 activation. nih.govnih.gov

On the other side of the spectrum, the discovery of GPR52 antagonists has been driven by the therapeutic hypothesis for Huntington's disease. frontiersin.org High-throughput screening and subsequent structure-activity relationship (SAR) studies led to the identification of compounds capable of inhibiting GPR52. frontiersin.org One such antagonist, Comp-43 , was found to reduce mHTT levels and rescue disease-related phenotypes in mouse models of Huntington's disease. nih.gov Interestingly, some research has also identified inverse agonists of GPR52, such as the cannabinoid cannabidiol and O-1918 , which can reduce the receptor's basal activity. maayanlab.cloudfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14F4N4O B10857424 NXE0041178

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H14F4N4O

Molecular Weight

390.3 g/mol

IUPAC Name

1-[2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-pyridinyl]-6,7-dihydro-5H-pyrazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C19H14F4N4O/c20-13-6-11(5-12(8-13)19(21,22)23)7-14-9-15(1-3-24-14)27-17-2-4-25-18(28)16(17)10-26-27/h1,3,5-6,8-10H,2,4,7H2,(H,25,28)

InChI Key

VASPFLVEEOBQOS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C1N(N=C2)C3=CC(=NC=C3)CC4=CC(=CC(=C4)F)C(F)(F)F

Origin of Product

United States

Molecular and Cellular Mechanisms of Gpr52 Receptor Modulator 1 Action

GPR52 Receptor Coupling and Intracellular Signaling Pathways

GPR52's activation initiates a cascade of intracellular events, primarily through its coupling with G proteins. researchgate.netnih.govmedchemexpress.commdpi.comresearchgate.netnih.govacs.org This process ultimately dictates the cellular response to the modulator.

GPR52 is established as a Gαs/olf-coupled receptor. researchgate.netnih.govmedchemexpress.commdpi.comresearchgate.netnih.govacs.org Upon activation by a modulator like GPR52 Receptor Modulator 1, the receptor stimulates adenylyl cyclase, an enzyme responsible for the conversion of ATP into cyclic AMP (cAMP). researchgate.netnih.govmedchemexpress.commdpi.comresearchgate.netnih.govacs.org This leads to an accumulation of intracellular cAMP, a crucial second messenger that influences a wide range of cellular functions. researchgate.netnih.govmedchemexpress.commdpi.comresearchgate.netnih.govacs.org Studies have demonstrated that synthetic GPR52 agonists can effectively induce cAMP accumulation in various cell lines, including those derived from the striatum and cortex. researchgate.netresearchgate.netnih.gov For instance, the synthetic agonist 3-BTBZ has been shown to stimulate cAMP accumulation in both CHO-hGPR52 cells and striatal neurons. researchgate.net

The rise in intracellular cAMP levels triggers the activation of Protein Kinase A (PKA). researchgate.netnih.gov PKA, in turn, phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). researchgate.netnih.gov Phosphorylated CREB is a transcription factor that binds to specific DNA sequences known as cAMP response elements (CREs), thereby regulating the expression of genes involved in neuronal plasticity, survival, and other critical functions. nih.gov Previous research has consistently reported that GPR52 activation leads to this canonical cAMP signaling and subsequent CREB phosphorylation. researchgate.netnih.gov

Beyond the canonical G protein-dependent pathway, GPR52 activation can also initiate signaling through β-arrestin recruitment. researchgate.netnih.gov The synthetic GPR52 agonist, 3-BTBZ, has been demonstrated to induce the recruitment of both β-arrestin-1 and β-arrestin-2 in transfected HEK293T cells. researchgate.netnih.gov This recruitment can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, resulting in ERK phosphorylation. researchgate.netresearchgate.netnih.gov Interestingly, in cultured frontal cortical neurons, the ERK1/2 phosphorylation induced by 3-BTBZ was found to be more potent and prolonged compared to cAMP signaling. nih.gov Furthermore, the knockdown of β-arrestin-2 in these neurons eliminated 3-BTBZ-induced ERK1/2 phosphorylation without affecting cAMP accumulation, suggesting a β-arrestin-2-dependent mechanism for GPR52-mediated ERK signaling in this context. researchgate.netnih.gov

Functional Interactions of GPR52 Receptor Modulator 1 with Key Neurotransmitter Systems

The therapeutic potential of GPR52 Receptor Modulator 1 is closely linked to its ability to modulate key neurotransmitter systems in the brain, particularly the dopaminergic system. researchgate.netnih.govmedchemexpress.commdpi.comnih.govacs.orgnih.govmdpi.comresearchgate.netbiorxiv.orgfrontiersin.org

GPR52 is strategically positioned to influence dopaminergic neurotransmission due to its co-localization with dopamine (B1211576) receptors in specific brain regions. researchgate.netnih.govmedchemexpress.commdpi.comnih.govacs.orgnih.govmdpi.comresearchgate.netfrontiersin.org

A significant aspect of GPR52's function is its ability to functionally antagonize the signaling of the dopamine D2 receptor. nih.govmedchemexpress.commdpi.comnih.govacs.orgresearchgate.net GPR52 is almost exclusively co-expressed with D2 receptors in the medium spiny neurons (MSNs) of the striatum. medchemexpress.comnih.govacs.orgresearchgate.net While GPR52 activation stimulates the Gαs pathway, leading to increased cAMP production, D2 receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels. nih.govmdpi.com This opposing action on the same signaling pathway forms the basis for the functional antagonism between GPR52 and D2 receptors. nih.govmdpi.comresearchgate.net Consequently, activation of GPR52 by a modulator can counteract the effects of D2 receptor activation, a mechanism that is of particular interest for the development of novel antipsychotic therapies. mdpi.comnih.govacs.orgresearchgate.net However, some research suggests that the mechanism of action for GPR52 agonists may extend beyond simple functional antagonism of striatal D2 receptor signaling. nih.govacs.orgresearchgate.net

Modulation of Dopaminergic Neurotransmission

Potentiation of D1 Receptor Signaling

GPR52 Receptor Modulator 1, acting as an agonist, is hypothesized to enhance cognitive and negative symptoms associated with certain psychiatric disorders by potentiating dopamine D1 receptor (D1R) signaling. nih.gov This mechanism is rooted in the co-expression of GPR52 and D1 receptors in the same neuronal populations, particularly in cortical pyramidal neurons. nih.govresearchgate.net Both GPR52 and D1R are Gs-coupled G protein-coupled receptors (GPCRs), meaning their activation stimulates the enzyme adenylyl cyclase to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commedchemexpress.com

When a GPR52 agonist is present, it activates its receptor, leading to an initial rise in cAMP. This effect is synergistic with the activation of D1 receptors by dopamine. The concurrent stimulation of both receptors leads to an amplified cAMP signal, which is a key step in their downstream effects. mdpi.comresearchgate.net This potentiation is thought to improve cognitive functions by enhancing signaling pathways in the prefrontal cortex that are dependent on D1R activation. nih.govfrontiersin.org Histological studies have confirmed that GPR52 is largely co-localized with D1 receptors in the medial prefrontal cortex, a brain region crucial for cognition, memory, and attention. nih.govplos.org

Modulation of Glutamatergic Neurotransmission

Activation of GPR52 by a modulator has significant effects on glutamatergic neurotransmission, a key excitatory signaling system in the brain. frontiersin.orgplos.org Studies have demonstrated that GPR52 agonists can modulate glutamatergic synaptic transmission, which may underlie their potential to address cognitive deficits. researchgate.netfrontiersin.org For instance, in rat prefrontal cortical slices, application of a GPR52 agonist resulted in a sustained increase in excitatory post-synaptic potentials, indicating an enhancement of glutamatergic activity. nih.gov This modulation is particularly relevant in the context of psychiatric disorders where glutamatergic dysregulation is a known factor. researchgate.net

A specific and critical way GPR52 modulators influence glutamatergic signaling is by potentiating the activity of N-Methyl-D-Aspartate Receptors (NMDARs). mdpi.comnih.gov The mechanism is believed to be analogous to how D1 receptor activation enhances NMDAR function. mdpi.comresearchgate.net Activation of Gs-coupled receptors like GPR52 leads to a rise in cAMP, which in turn activates Protein Kinase A (PKA). mdpi.comresearchgate.net PKA can then directly phosphorylate NMDAR subunits, leading to an increase in their activity. mdpi.comresearchgate.net

This potentiation has been observed functionally; in vitro activation of GPR52 enhances NMDAR-mediated effects in striatal neurons. nih.gov Furthermore, GPR52 agonists have been shown to rescue cognitive deficits induced by NMDAR antagonists like MK-801 in animal models. nih.govnih.gov This suggests that by boosting NMDAR signaling, GPR52 modulators can counteract the hypofunction of the glutamate (B1630785) system implicated in conditions like schizophrenia. mdpi.complos.org

Influence on γ-Aminobutyric Acid (GABA) Release in Striatal Neurons

GPR52 activation also influences the main inhibitory neurotransmitter system in the brain, mediated by γ-Aminobutyric Acid (GABA). In striatal neurons, GPR52 activation has been shown to enhance the release of GABA that is mediated by NMDA receptors. nih.gov GPR52 is an excitatory, Gs-coupled receptor, and its activation on axonal terminals could theoretically increase GABA release. researchgate.net This is particularly relevant in the striatum, where GPR52 is co-expressed with D2 receptors on medium spiny neurons (MSNs), which are GABAergic projection neurons. plos.orgresearchgate.net The interplay between GPR52's excitatory influence and the typically inhibitory D2 receptor signaling on these GABAergic neurons creates a complex modulatory system. researchgate.netresearchgate.net

GPR52 Receptor Constitutive Activity and Ligand-Independent Signaling Mechanisms

A defining feature of the GPR52 receptor is its high level of constitutive activity. medchemexpress.comnih.gov This means the receptor can signal and activate downstream pathways even in the absence of a bound ligand or agonist. biorxiv.orgplos.orgplos.org GPR52 constitutively couples to the Gs protein, leading to a high basal level of adenylyl cyclase activation and cAMP production. plos.orgnih.gov

Structural studies have provided insight into this phenomenon, revealing that the receptor's second extracellular loop can fold into the ligand-binding pocket, effectively acting as a built-in agonist to cause self-activation. nih.govfrontiersin.org The basal activity of GPR52 is remarkably high, reaching up to 90% of the maximum activation that can be induced by a potent synthetic agonist. nih.gov This inherent, ligand-independent signaling is a crucial aspect of its physiological function. plos.orgplos.org While GPR52 shows strong constitutive Gs coupling, its basal coupling to β-arrestin pathways, which are often involved in receptor internalization, is comparatively low. biorxiv.org This intrinsic bias towards the Gs pathway is a key characteristic of its signaling profile. biorxiv.org

GPR52 Receptor Modulator 1 Specificity and Selectivity Profiling

GPR52 Receptor Modulator 1 is characterized by its high specificity and selectivity for the GPR52 receptor. Due to GPR52's lack of close homology with other GPCR family members, agonists developed for it are anticipated to have a favorable pharmacological profile with minimal off-target effects. nih.gov The receptor is almost exclusively expressed in the brain, particularly in the striatum and cortex, which further contributes to its potential as a selective therapeutic target. plos.orgfrontiersin.orgnih.gov

Synthetic agonists have been developed that demonstrate high potency and selectivity. For example, specific modulators show potent agonist activity with nanomolar efficacy in cAMP assays without significantly interacting with a wide panel of other receptors and targets. nih.govresearchgate.net This selectivity is crucial for minimizing the side effects commonly associated with less specific antipsychotic agents that act on multiple receptor systems. nih.gov

Table 1: GPR52 Agonist Activity Profile This table is interactive. You can sort and filter the data.

Compound Class Example Compound Assay Type Potency (pEC₅₀ / EC₅₀) Key Finding Reference
Benzothiophene Benzamide 3-BTBZ cAMP Accumulation (CHO-hGPR52) pEC₅₀ = 7.5 ± 0.2 Potent stimulation of cAMP. researchgate.net
Benzothiophene Benzamide 3-BTBZ cAMP Accumulation (Striatal Neurons) pEC₅₀ = 8.3 ± 0.2 Higher potency in native neurons. researchgate.net
Benzothiophene Benzamide Compound 7m cAMP Accumulation pEC₅₀ = 7.53 ± 0.08 Potent GPR52 agonist activity. researchgate.net
Indoline Carboxamide Compound 8 cAMP Accumulation (HTRF) EC₅₀ = 12.6 nM Potent agonist with in vivo efficacy. nih.gov
Triazolyl Benzamide FTBMT cAMP Signaling (Striatal Neurons) Not specified Selective GPR52 agonist. researchgate.net
Pyrazole (B372694) Compound 1b Not specified Not specified First orally active GPR52 agonist. researchgate.net

Preclinical Pharmacological Investigations of Gpr52 Receptor Modulator 1

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding how a compound interacts with its target receptor at a molecular level. For GPR52 receptor modulator 1, these studies have focused on its ability to bind to and activate the GPR52 receptor, as well as the downstream signaling events that follow this activation.

The initial step in characterizing a potential new drug is to determine its ability to bind to its intended target. While specific binding affinity data (like Ki or Kd values) for "GPR52 receptor modulator 1" is not detailed in the provided search results, its activity as a modulator implies an interaction with the receptor. ebiohippo.commedchemexpress.com The focus of the available research has been on functional assays that measure the consequence of this binding—receptor activation.

Several compounds, referred to as GPR52 agonists, have been developed and studied to understand the therapeutic potential of activating this receptor. These agonists serve as proxies for understanding the potential actions of a modulator like GPR52 receptor modulator 1. For instance, the compound HTL0041178 (also known as NXE0041178) has been identified as a potent GPR52 agonist. nih.govacs.org Another example is FTBMT, which has been extensively characterized as a selective GPR52 agonist. nih.govresearchgate.net The discovery of these agonists suggests that GPR52 possesses a binding pocket that can be targeted by small molecules to induce a cellular response. researchgate.net

The table below summarizes the potency of various GPR52 agonists from different studies, providing a comparative landscape for the activity of such compounds.

Compound NameAgonist Activity (pEC50/EC50)Reference
GPR52 agonist-1 (compound 7m)pEC50: 7.53 medchemexpress.com
Compound 1EC50: ~30 nM nih.gov
FTBMT (TP-024)EC50: 75 nM medchemexpress.comnih.gov
PW0787EC50: 135 nM medchemexpress.com
3-BTBZpEC50: 7.5 (CHO-hGPR52 cells), 8.3 (striatal neurons) researchgate.net

EC50 represents the concentration of a drug that gives half-maximal response. pEC50 is the negative logarithm of the EC50 value.

GPR52 is a Gαs G protein-coupled receptor (GPCR). nih.govnih.gov Activation of Gs-coupled receptors stimulates an enzyme called adenylyl cyclase, which in turn increases the intracellular levels of a second messenger molecule called cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Therefore, a key functional assay for GPR52 agonists is to measure their ability to induce cAMP accumulation in cells.

Studies have consistently shown that GPR52 agonists lead to an increase in cAMP levels. researchgate.netnih.gov For example, GPR52 agonist-1 has been shown to affect cAMP accumulation through its direct interaction with the GPR52 receptor. medchemexpress.com Similarly, FTBMT demonstrated its function as a selective GPR52 agonist by activating cAMP signaling in striatal neurons. nih.govresearchgate.net The agonist 3-BTBZ also stimulated cAMP accumulation in both CHO cells expressing human GPR52 and in primary striatal neurons. researchgate.net

Beyond cAMP, the activation of GPR52 can trigger other downstream signaling pathways. One such pathway involves the phosphorylation of extracellular signal-regulated kinase (ERK), a protein involved in various cellular processes. nih.gov GPR52 can recruit β-arrestins, which can lead to the activation of ERK phosphorylation signaling. nih.gov The agonist 3-BTBZ was found to stimulate ERK1/2 phosphorylation in cortical neurons, and this effect was dependent on β-arrestin-2. researchgate.net

The activation of GPR52 is also thought to functionally oppose the signaling of the dopamine (B1211576) D2 receptor, which is a Gi-coupled receptor that inhibits cAMP production. nih.gov This opposing action on cAMP signaling is a key aspect of the therapeutic hypothesis for using GPR52 agonists in schizophrenia. nih.gov

In Vivo Efficacy Studies in Animal Models of Central Nervous System Disorders

Following promising in vitro results, the next step is to evaluate the compound's effectiveness in living organisms, typically in animal models that mimic aspects of human diseases. For GPR52 receptor modulator 1, the focus of in vivo studies has been on its potential to treat central nervous system disorders, particularly psychotic disorders.

Animal models are instrumental in predicting the potential antipsychotic effects of new compounds. These models often involve inducing behaviors in animals that are analogous to the symptoms of psychosis in humans.

One of the most widely used animal models for psychosis involves administering psychostimulants like amphetamine or methamphetamine, which induce a state of hyperlocomotion (excessive movement) in rodents. medchemexpress.comnih.gov This is considered a model for the positive symptoms of schizophrenia. semanticscholar.org A potential antipsychotic drug is expected to reduce this hyperactive behavior.

Several GPR52 agonists have demonstrated efficacy in this model. For instance, a compound referred to as 12c was shown to significantly inhibit amphetamine-induced hyperlocomotor behavior in mice. nih.govacs.org GPR52 agonist-1 (compound 7m) also dose-dependently attenuated methamphetamine-induced hyperlocomotion in mice. medchemexpress.com Similarly, the GPR52 agonist PW0787 was found to suppress amphetamine-induced horizontal activity at certain doses. medchemexpress.com Another agonist, HTL0041178, was effective in an amphetamine-stimulated hyperlocomotion study in rats. tandfonline.com The table below summarizes findings from various studies on the effect of GPR52 agonists on psychostimulant-induced hyperlocomotion.

Compound NameAnimal ModelEffect on HyperlocomotionReference
12cAmphetamine-induced (Mice)Significant inhibition nih.govacs.org
GPR52 agonist-1 (compound 7m)Methamphetamine-induced (Mice)Dose-dependent attenuation medchemexpress.com
PW0787Amphetamine-induced (Mice)Suppression at 3 and 10 mg/kg medchemexpress.com
HTL0041178Amphetamine-induced (Rat)Efficacious tandfonline.com
GPR52 agonist 1Psychostimulant-induced (Rats)Dose-dependent reversal semanticscholar.org
3-BTBZAmphetamine-induced (Mice)Significant reduction at 30 mg/kg researchgate.net
3-BTBZPhencyclidine-induced (Mice)Significant inhibition (MED = 3 mg/kg) researchgate.net

MED refers to the Minimum Effective Dose.

Beyond reducing hyperlocomotion, researchers look for other behavioral effects that suggest antipsychotic potential. Studies with GPR52 knockout and transgenic mice provide genetic evidence supporting the role of GPR52 in psychosis-related behaviors. Mice overexpressing GPR52 showed a decrease in methamphetamine-induced locomotion, an antipsychotic-like effect, while GPR52 knockout mice displayed behaviors related to psychosis. nih.govnih.govplos.org

Pharmacological studies with GPR52 agonists further support this. The compound FTBMT, for example, inhibited hyperactivity induced by MK-801, another compound used to model psychosis, without causing catalepsy, a common side effect of older antipsychotics. nih.gov This suggests a more favorable side-effect profile. nih.gov The antipsychotic-like activity of FTBMT was supported by its ability to preferentially activate neurons in the shell of the nucleus accumbens, a brain region implicated in psychosis. nih.gov Furthermore, GPR52 agonists have been shown to be effective in animal models assessing all three major symptom domains of schizophrenia: positive symptoms, negative symptoms, and cognitive impairment. semanticscholar.org

Models of Neurodegenerative Disorders

The G protein-coupled receptor 52 (GPR52) has been identified as a promising therapeutic target for neurodegenerative disorders, particularly Huntington's disease (HD). frontiersin.orgfrontiersin.org This is largely due to its significant expression in the striatum, a brain region heavily affected in HD, and its role in modulating the levels of the mutant huntingtin protein (mHTT), the primary cause of the disease. elifesciences.orgresearchgate.net

Research has consistently shown that modulating GPR52 can directly impact the levels of mHTT. Inhibition or knockout of GPR52 has been found to significantly reduce both soluble and aggregated forms of mHTT in striatal neurons. nih.gov This effect is considered a key therapeutic strategy, as lowering mHTT levels is believed to mitigate its downstream toxicity. nih.govnih.gov

In cellular models of Huntington's disease, such as STHdhQ111/Q111 cells, knocking down GPR52 has been shown to decrease mHTT-dependent toxicity. elifesciences.org Specifically, a 67.8 ± 1.1% reduction in serum starvation-induced caspase 3 and/or 7 activity was observed, indicating a suppression of mHTT-induced toxicity. elifesciences.org Furthermore, studies in knock-in mouse models of HD have demonstrated that both heterozygous and homozygous knockout of Gpr52 leads to a significant reduction in soluble mHTT levels in the striatum at 16 months of age. nih.gov This effect was not observed in the cortex. nih.gov

Conversely, overexpression of GPR52 in transgenic mice has been shown to restore the concentration of mHTT, further solidifying the receptor's role in regulating mHTT levels. nih.gov The mechanism by which GPR52 modulates mHTT is thought to be through cAMP-dependent pathways, although these are independent of protein kinase A (PKA). elifesciences.orgnih.gov

A novel GPR52 antagonist, referred to as GPR52 antagonist-1 (Compound 43), has been shown to reduce mHTT levels by targeting GPR52. medchemexpress.com This compound was identified through a compound screen and represents a significant step towards developing small-molecule drugs for HD. nih.govnih.gov

Table 1: Effect of GPR52 Modulation on mHTT Levels in Preclinical Models

Model System Intervention Outcome Reference
STHdhQ111/Q111 cells GPR52 knockdown 67.8 ± 1.1% reduction in caspase 3/7 activity elifesciences.org
HdhQ140/Q140 knock-in mice (16 months) Gpr52 knockout (heterozygous or homozygous) Significant reduction of soluble mHTT in striatum nih.gov
HD model mice GPR52 knockout Decreased soluble and aggregated mHTT levels nih.gov
HD model mice GPR52 transgenic overexpression Restored mHTT concentration nih.gov
Mouse primary striatal neurons GPR52 antagonist-1 (Compound 43) Reduction of mHTT levels medchemexpress.com

The reduction in mHTT levels through GPR52 modulation translates to the amelioration of disease-associated phenotypes in various HD models. In Drosophila models of HD, reducing Gpr52 levels led to fewer movement impairments. elifesciences.org

In knock-in mouse models of HD (HdhQ140/Q140), knockout of Gpr52 has been shown to rescue behavioral phenotypes. nih.gov Specifically, at 7.5, 10, and 13.5 months of age, HD mice showed significant decreases in travel distance and cross number in open-field tests, which were rescued by either heterozygous or homozygous knockout of Gpr52. researchgate.net At 13.5 months, Gpr52 knockout also significantly rescued psychological phenotypes observed in the HD mice. researchgate.net Furthermore, a novel GPR52 antagonist, E7, has been shown to rescue HD-associated phenotypes in both cellular and mouse models. nih.govnih.govmaayanlab.cloud

Modulation of GPR52 has demonstrated significant neuroprotective effects in both cellular and animal models. In striatal neurons derived from induced pluripotent stem cells (iPSCs) of HD patients, reducing GPR52 expression levels resulted in substantial neuronal protection. Similarly, GPR52 antagonist-1 (Compound 43) has been shown to promote the survival of mouse primary striatal neurons. medchemexpress.com

The neuroprotective effects of GPR52 modulation are not limited to its role in reducing mHTT. Activation of GPR52 has also shown neuroprotective effects in cellular models of Alzheimer's disease. nih.gov

Cognitive Function Assessment

GPR52 is also implicated in cognitive function, with its modulation showing potential for improving learning and memory. nih.govmaayanlab.cloud

Activation of GPR52 has been shown to reverse working and learning memory impairments induced by the NMDAR inhibitor MK-801 in vivo. nih.gov In rodent models, GPR52 agonists have demonstrated the potential to improve cognitive impairment. nih.gov For instance, a novel and selective GPR52 agonist, FTBMT, improved recognition memory in a novel object-recognition test and attenuated MK-801-induced working memory deficits in a radial arm maze test in rats. nih.govresearchgate.net Furthermore, GPR52 agonist activation significantly increased episodic memory in a rat social recognition model. nih.gov

The procognitive effects of GPR52 modulation are supported by evidence of neuronal activation in brain regions associated with cognition. Treatment with GPR52 agonists leads to a higher number of c-fos-positive neurons in these areas. nih.gov Specifically, the GPR52 agonist FTBMT has been shown to induce c-fos expression in the medial prefrontal cortex, entorhinal cortex, and hippocampus, all of which are critical for cognitive functions. nih.govresearchgate.net This neuronal activation provides a biological basis for the observed improvements in learning and memory.

Other Preclinical Behavioral Phenotypes

GPR52 receptor modulator 1, also known as this compound and previously as HTL0041178, has been the subject of preclinical studies to determine its effects on various behavioral phenotypes. nih.govtandfonline.com These investigations are crucial for understanding the therapeutic potential of this compound for neuropsychiatric disorders. nih.gov

Studies in GPR52 knockout mice have shown an anxiolytic-like phenotype. nih.govmedchemexpress.commedchemexpress.com In an open field test, these mice spent more time and moved around more in the central zone of the testing apparatus, which is indicative of reduced anxiety. mdpi.com This suggests that the GPR52 receptor may play a role in modulating anxiety-related behaviors. mdpi.com

GPR52's expression in brain regions associated with reward, such as the nucleus accumbens, suggests its involvement in reward-related behaviors. nih.govnih.gov GPR52 is colocalized with dopamine D1 receptors in the medial prefrontal cortex, an area implicated in reward, attention, and memory. nih.gov

Preclinical studies have demonstrated that GPR52 agonists can influence behaviors related to reward and motivation. For instance, a GPR52 inverse agonist was found to ameliorate deficits in reward anticipation and motivation in a mouse model of chronic social stress. nih.govresearchgate.net This effect was associated with the restoration of nucleus accumbens dopamine activity. nih.gov Specifically, the GPR52 inverse agonist reinstated appetitive responding and restored effortful motivation in stressed mice. researchgate.net

Furthermore, GPR52 agonists have been shown to suppress psychostimulant-induced hyperactivity. nih.govmedchemexpress.com For example, GPR52 agonist-1 (compound 7m) significantly attenuated methamphetamine-induced hyperlocomotion in mice. medchemexpress.com This suggests that GPR52 modulation can impact the behavioral effects of drugs of abuse.

Target Engagement Studies of GPR52 Receptor Modulator 1

Target engagement studies for GPR52 receptor modulator 1 have been conducted to confirm that the compound interacts with its intended molecular target, the GPR52 receptor, in a living system. One approach to confirming target engagement is through the use of radiolabeled compounds. For instance, the characterization of [3H]-HTL45725, a novel radioligand for the GPR52 receptor, has been reported. nih.gov

In vitro assays have been used to evaluate the activation of the human GPR52 receptor by GPR52 receptor modulator 1. These assays, often conducted in cell lines like HEK293 that transiently express the human GPR52 receptor, measure the increase in cyclic AMP (cAMP) levels upon compound administration. nih.gov A study using a Glosensor cAMP assay demonstrated that transient expression of GPR52 led to a significant increase in basal cAMP levels, indicating the receptor's high constitutive activity. nih.gov

Efficacy in preclinical models of psychosis, such as the amphetamine-stimulated hyperlocomotion study in rats, provides indirect evidence of target engagement. An unbound plasma concentration of 0.11 µM of this compound, corresponding to a free brain concentration of 0.04 µM, was sufficient to demonstrate efficacy in this model. tandfonline.com Furthermore, analyses have shown a significant predicted GPR52 target engagement at maximum concentration (Cmax). nih.gov

Preclinical Pharmacokinetic and Metabolic Profile of GPR52 Receptor Modulator 1

The preclinical pharmacokinetic and metabolic profile of GPR52 receptor modulator 1 (this compound/HTL0041178) has been extensively studied to assess its drug-like properties. nih.govtandfonline.comnih.govresearchgate.net

GPR52 receptor modulator 1 has demonstrated the ability to cross the blood-brain barrier and distribute into the brain, a critical feature for a centrally acting therapeutic agent. medchemexpress.comnih.gov

Key findings on brain permeability and distribution include:

High Brain Penetration: The compound exhibits good brain penetration. medchemexpress.comresearchgate.net In rodents, it distributed rapidly and extensively into the brain. tandfonline.com

Unbound Brain-to-Plasma Ratio: The unbound brain-to-plasma ratio (Kp,uu brain) was found to be greater than 0.3 in rodents. tandfonline.com

Efflux Transporter Interaction: While GPR52 receptor modulator 1 shows high cellular permeability and minimal interaction with the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in vitro, in vivo studies in P-gp knockout mice suggested that P-gp might present a modest barrier to its brain penetration in rodents. tandfonline.comnih.gov

Rapid Equilibrium: There were no significant time delays in brain exposure relative to plasma concentrations, indicating a swift equilibrium between unbound drug in the brain and plasma. tandfonline.com This allows for the use of unbound plasma concentrations to predict unbound brain concentrations. tandfonline.com

Table 1: Brain Permeability and Distribution of GPR52 Receptor Modulator 1

Parameter Finding Species
Brain Penetration Good Rodents
Unbound Brain-to-Plasma Ratio (Kp,uu brain) > 0.3 Rodents
P-gp Efflux Modest barrier in vivo Rodents
Brain-Plasma Equilibrium Rapid Rodents

The oral bioavailability of GPR52 receptor modulator 1 has been assessed in preclinical species, demonstrating its suitability for oral administration. nih.govtandfonline.com

Key findings on oral bioavailability include:

Good Absorption: The compound is well-absorbed after oral administration in mice, rats, and monkeys. tandfonline.comnih.gov

Favorable Pharmacokinetics: In vivo pharmacokinetic studies revealed low clearance and a moderate volume of distribution. tandfonline.comnih.gov

High Bioavailability: One specific GPR52 agonist, compound 7m, which is considered a GPR52 receptor modulator 1, exhibited an oral bioavailability (F) of 73% in mice. medchemexpress.com Another GPR52 agonist, compound 10, showed an oral bioavailability of 40% in rats. nih.gov

Table 2: Oral Bioavailability of GPR52 Agonists

Compound Oral Bioavailability (F) Species
GPR52 agonist-1 (compound 7m) 73% Mouse
Compound 10 40% Rat

Metabolic Stability and Drug-Like Properties

Initial in vitro studies revealed that GPR52 receptor modulator 1 possesses favorable metabolic stability. Specifically, it demonstrated high stability in human liver microsomes, which is indicative of a potentially favorable pharmacokinetic profile in humans. nih.gov Further investigations using cryopreserved hepatocytes from humans and various preclinical species (CD-1 mice, Sprague-Dawley rats, and beagle dogs) showed that the compound has low turnover in human in vitro metabolic systems. tandfonline.com This low turnover suggests a human pharmacokinetic profile that could be amenable to once-daily dosing. tandfonline.com Oxidative metabolism was identified as the primary elimination pathway for this modulator. tandfonline.com

In vivo pharmacokinetic studies in preclinical species, including CD-1 mice and cynomolgus monkeys, corroborated the promising in vitro findings. nih.gov The modulator exhibited very low total plasma clearance, estimated to be approximately 5% of hepatic blood flow, and a low unbound clearance. nih.gov It also showed a moderate volume of distribution (around 1.5 L/kg) and excellent oral bioavailability, exceeding 80%. nih.gov

A summary of the in vitro metabolic stability data is presented in the table below.

SpeciesSystemParameterValueReference
HumanLiver MicrosomesStabilityHigh nih.gov
HumanHepatocytesTurnoverLow tandfonline.com
RatMicrosomesClearance9-24 µL/min/mg nih.gov
Mouse (CD-1)HepatocytesMetabolic StabilityData not specified tandfonline.com
Dog (Beagle)HepatocytesMetabolic StabilityData not specified tandfonline.com

In addition to its metabolic profile, the drug-like properties of GPR52 receptor modulator 1 were thoroughly characterized. The compound was found to have high cellular permeability and limited interaction with the efflux transporters P-gp and BCRP, which is advantageous for a centrally acting agent. tandfonline.com This is further supported by its demonstrated ability to penetrate the blood-brain barrier. medchemexpress.com

The solubility of GPR52 receptor modulator 1 was also assessed. Thermodynamic solubility studies were conducted in biorelevant media, specifically Simulated Gastric Fluid (SGF) at pH 1.2 and Fasted State Simulated Intestinal Fluid (FaSSIF) at pH 6.5. tandfonline.com While specific numerical values from this particular study are not detailed in the provided sources, it is noted that the compound has considerably higher solubility compared to earlier compounds in the same series. nih.gov Another source indicates a solubility of ≥ 2.5 mg/mL in a DMSO/PEG300/Tween-80/saline formulation and in a DMSO/corn oil formulation. medchemexpress.com

Key physicochemical and drug-like properties are summarized in the table below.

PropertyMethod/ConditionResultReference
Molecular Weight-390.33 g/mol glpbio.com
Molecular Formula-C19H14F4N4O glpbio.com
SolubilityDMSO200 mg/mL (512.39 mM) glpbio.com
Solubility10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL medchemexpress.com
Solubility10% DMSO / 90% Corn Oil≥ 2.5 mg/mL medchemexpress.com
PermeabilityCellular AssaysHigh tandfonline.com
P-gp Efflux-Low nih.gov
BCRP Interaction-Little interaction tandfonline.com
Oral Bioavailability (Mouse)1 mg/kg, PO73% medchemexpress.com
Oral Bioavailability (Preclinical Species)->80% nih.gov
Brain Penetration-Good nih.govmedchemexpress.com

Structural Biology and Ligand Discovery for Gpr52 Receptor Modulator 1

High-Throughput Screening (HTS) Approaches for GPR52 Ligands

High-throughput screening (HTS) has been a cornerstone in the initial discovery of small-molecule modulators for GPR52. nih.gov HTS allows for the rapid screening of large compound libraries to identify "hits" that interact with the target receptor. mdpi.com For GPR52, these campaigns have primarily utilized cell-based assays that measure changes in intracellular cAMP levels, a direct downstream effector of GPR52 activation which couples to Gs/olf proteins. nih.govmedchemexpress.com

Sensitive and versatile in vitro cAMP assays, such as the GloSensor cAMP assay, have been instrumental in accelerating the discovery of potent small-molecule GPR52 agonists. nih.govbohrium.com These assays provide scalable platforms for advancing hit-to-lead studies aimed at developing selective GPR52 modulators. nih.gov For instance, Takeda Pharmaceuticals identified an initial GPR52 agonist hit with poor potency (EC50 > 10 µM) through an HTS campaign. nih.gov While traditional HTS is effective for initial discovery, it can be time-consuming and expensive. nih.gov Consequently, receptor-based virtual screening, aided by the elucidation of the GPR52 structure, is emerging as a more efficient complementary approach for identifying novel ligands. nih.govnih.gov

HTS Campaign for GPR52 Ligands Details
Screening Method High-Throughput Screening (HTS) of large compound libraries.
Assay Type Cell-based assays measuring intracellular cAMP levels.
Key Technology GloSensor cAMP assay in HEK293 cells expressing human GPR52. nih.govbohrium.com
Initial Hit Example A GPR52 agonist with an EC50 > 10 µM was identified by Takeda Pharmaceuticals. nih.gov
Advancements Virtual screening based on the GPR52 crystal structure is now being used to complement traditional HTS. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of GPR52 Receptor Modulator 1 Analogues

Following the identification of initial hits from HTS, extensive structure-activity relationship (SAR) studies are conducted to optimize their potency, selectivity, and pharmacokinetic properties. For GPR52 modulators, these studies have led to the development of highly potent and brain-penetrant agonists.

Starting from an initial hit with low micromolar potency, early modifications led to compounds with improved EC50 values. nih.gov For example, optimization of a hit compound led to a series of bicyclic compounds with enhanced activity. nih.gov A notable example of SAR-driven optimization is the development of 1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives. nih.gov Introduction of a methyl substituent at the 3-position of the pyrazole (B372694) ring was found to increase GPR52 agonistic activity. nih.gov Further modifications, such as adding a methyl group at the 5-position of the pyrazole and introducing a hydroxyl group to lower lipophilicity, resulted in a significant improvement in solubility while maintaining potent activity. nih.gov

Another series of novel GPR52 agonists were developed based on a lead compound, resulting in molecules with good potency and efficacy. nih.gov These SAR studies are crucial for fine-tuning the chemical structure of the modulators to achieve the desired therapeutic profile.

Compound Series Key SAR Findings Resulting Improvement
Bicyclic Compounds Optimization of an initial HTS hit.Improved EC50 values. nih.gov
1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives Introduction of a methyl group at the 3-position of the pyrazole ring.Increased GPR52 agonistic activity. nih.gov
1-(1-benzothiophen-7-yl)-1H-pyrazole derivatives Addition of a methyl group at the 5-position of the pyrazole and a hydroxyl group.Significantly improved solubility while maintaining activity. nih.gov

Rational Design and Synthesis of GPR52 Modulators

The elucidation of the GPR52 crystal structure has paved the way for rational design approaches to develop novel modulators. researchgate.netresearchgate.net Understanding the three-dimensional architecture of the receptor allows for the design of molecules that can specifically interact with key residues in the binding pocket.

The synthesis of various GPR52 agonists has been reported, often involving multi-step synthetic routes. For example, the synthesis of a series of 4-azolylbenzamide derivatives as novel GPR52 agonists has been described in detail. nih.gov Similarly, the design and synthesis of 1-(1-benzothiophen-7-yl)-1H-pyrazole GPR52 agonists were based on a previously reported orally active agonist, with the aim of improving its physicochemical properties. nih.gov The rational design strategy involved replacing a benzene (B151609) ring with heterocyclic rings like pyrazole and pyridine (B92270) to reduce lipophilicity. nih.gov

These rational design and synthesis efforts are guided by the structural information obtained from crystallographic and cryo-electron microscopy studies, enabling the development of more potent and selective GPR52 modulators.

Identification and Characterization of Novel GPR52 Ligand Classes

The G protein-coupled receptor 52 (GPR52) is an orphan receptor, meaning its endogenous ligand has not been identified. nih.govnih.gov It exhibits a high level of constitutive activity, coupling to Gs/olf proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. nih.govresearchgate.netmedchemexpress.com Structural biology studies have revealed that GPR52 possesses a unique self-activation mechanism. Its extracellular loop 2 (ECL2) acts as a built-in agonist by occupying the orthosteric binding pocket, which accounts for the receptor's high basal activity. nih.govsemanticscholar.orgresearchgate.netfrontiersin.org Consequently, many synthetic ligands for GPR52 are believed to function as allosteric modulators, binding to a separate side pocket to control this self-activation. nih.govresearchgate.netbohrium.com Research has led to the discovery and characterization of several classes of GPR52 modulators, including agonists, antagonists, negative allosteric modulators, inverse agonists, and biased ligands. nih.govresearchgate.netnih.gov

A significant portion of the identified GPR52 ligands are agonists, which further stimulate the receptor's intrinsic Gs/olf-mediated cAMP signaling. nih.gov The discovery of these compounds has been advanced through high-throughput screening (HTS) and subsequent structure-activity relationship (SAR) studies. nih.govnih.gov

One early, potent GPR52 agonist identified is compound 1 , with a half-maximal effective concentration (EC50) of approximately 30 nM. nih.gov Another series of novel agonists was developed, leading to compound 3 , which demonstrated an EC50 of 75 nM and a maximal efficacy (Emax) of 122%. nih.govacs.org

Further medicinal chemistry efforts based on an initial hit, compound 4 , led to the development of a series of 1-(pyrimidin-4-yl)indoline-4-carboxamide analogues. nih.govacs.org This work identified several potent agonists, including 12c (PW0787) , with an EC50 of 135 nM. medchemexpress.comresearcher.life Compound 12c was found to be an efficacious, brain-penetrant GPR52 agonist. acs.orgresearcher.lifeacs.org Another tool agonist, FTBMT (TP-024) , is a selective GPR52 agonist with an EC50 of 75 nM. medchemexpress.comresearchgate.net Sosei Heptares has also reported on GPR52 agonists, such as compound 10 (EC50 of 27.5 nM) and HTL0048149 (HTL'149) , an orally available candidate that has entered Phase I clinical trials. nih.govpatsnap.com

The binding mode for these agonists supports an allosteric mechanism of action. researchgate.net They are thought to bind to an allosteric side-pocket, potentiating the activity induced by the ECL2's interaction with the orthosteric pocket. researchgate.netbohrium.com Mutagenesis studies have confirmed the necessity of the ECL2 domain for agonist activity; replacing the "agonist-like" motif of the ECL2 with alanine (B10760859) residues eliminates the agonist response. researchgate.netbohrium.com

Table 1: GPR52 Agonists

Compound Name Class Potency
Compound 1 Agonist EC50: ~30 nM
Compound 3 Agonist EC50: 75 nM
Compound 10 Agonist EC50: 27.5 nM
12c (PW0787) Agonist EC50: 135 nM
FTBMT (TP-024) Agonist EC50: 75 nM
HTL0048149 Agonist N/A

The development of GPR52 antagonists has been a key area of research, particularly for their potential in treating Huntington's disease by reducing mutant huntingtin (mHTT) protein levels. frontiersin.orgnih.gov Through HTS, an initial hit, F11 ((E)-1,7-diphenylhept-4-en-3-one), was identified with a half-maximal inhibitory concentration (IC50) of approximately 5 µM. nih.govfrontiersin.org

Structure-activity relationship studies based on F11 led to the discovery of a more potent and specific antagonist, referred to as compound 12 or GPR52 antagonist-1 (Comp-43) . nih.govmedchemexpress.com This compound demonstrated significantly improved GPR52 antagonistic activity with an IC50 of 0.63 µM. nih.govmedchemexpress.comfrontiersin.org Molecular docking studies suggest that these antagonists bind to the same allosteric site as agonists. frontiersin.org

Table 2: GPR52 Antagonists

Compound Name Class Potency
F11 Antagonist IC50: ~5 µM
GPR52 antagonist-1 (Comp-43) Antagonist IC50: 0.63 µM

Negative allosteric modulators (NAMs) represent another class of inhibitors that bind to an allosteric site to decrease the functional response to an agonist. acs.org The natural product Isoscabertopin (E7) has been reported to act as a NAM at the GPR52 receptor. researchgate.net The identification of NAMs provides an alternative mechanism for inhibiting the receptor's high constitutive activity. frontiersin.org

Table 3: GPR52 Negative Allosteric Modulators

Compound Name Class Potency
Isoscabertopin (E7) NAM N/A

Inverse agonists are ligands that bind to the same receptor as an agonist but induce an opposite pharmacological response, effectively reducing the receptor's basal activity. nih.gov For a constitutively active receptor like GPR52, inverse agonists can diminish cAMP levels to below the basal state. nih.govnih.gov

Screening of known GPCR ligands led to the identification of the cannabinoid ligands Cannabidiol (CBD) and O-1918 as GPR52 inverse agonists. researchgate.netnih.govnih.gov Both compounds were shown to reduce cAMP levels to that of untransfected wild-type cells. nih.gov The potency of these inverse agonists was determined, with CBD having a pEC50 of 5.61 ± 0.13 and O-1918 having a pEC50 of 5.84 ± 0.11. nih.gov These compounds serve as starting points for developing more selective GPR52 inhibitors. researchgate.netnih.gov

Table 4: GPR52 Inverse Agonists

Compound Name Class Potency
Cannabidiol (CBD) Inverse Agonist pEC50: 5.61 ± 0.13
O-1918 Inverse Agonist pEC50: 5.84 ± 0.11

Biased ligands, or functionally selective ligands, stabilize specific receptor conformations that preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). researchgate.netumn.edu This approach offers the potential to fine-tune therapeutic effects. umn.edubiorxiv.org

Research into a series of aniline-carboxamide GPR52 agonists revealed compounds with G protein-biased activity. researchgate.net Optimization of a parent compound led to the identification of 10a (PW0677) and 24f (PW0866) , which showed a greater bias for G protein/cAMP signaling and induced significantly less in vitro desensitization compared to balanced agonists. nih.govpatsnap.com This suggests that reducing β-arrestin activity can result in more sustained GPR52 activation. nih.gov

Conversely, the pleiotropic GPCR ligand Rotigotine was found to act as a β-arrestin biased agonist on GPR52. researchgate.net While it induced β-arrestin mobilization, it did not significantly alter cAMP levels. This was in stark contrast to the agonist FTBMT , which strongly increased cAMP but failed to promote β-arrestin mobilization. researchgate.net These findings highlight that both G protein-biased and β-arrestin-biased ligands can be developed for GPR52, providing valuable tools to study the receptor's complex signaling pathways. nih.govresearchgate.net

Table 5: GPR52 Biased Ligands

Compound Name Class Signaling Bias
10a (PW0677) Biased Agonist G protein/cAMP
24f (PW0866) Biased Agonist G protein/cAMP
Rotigotine Biased Agonist β-arrestin
FTBMT (TP-024) Biased Agonist G protein/cAMP

Genetic Manipulation and Translational Neuroscience of Gpr52

Phenotypic Characterization of GPR52 Knockout and Transgenic Animal Models

Genetic manipulation of the G protein-coupled receptor 52 (GPR52) in animal models has provided crucial insights into its physiological roles, particularly in the context of neuropsychiatric and neurodegenerative disorders. Studies involving GPR52 knockout (KO) and transgenic (Tg) mice have revealed distinct behavioral and neurochemical phenotypes, highlighting the receptor's potential as a therapeutic target.

Psychosis-Related and Antipsychotic-Like Behavioral Phenotypes

Research utilizing genetically modified mouse models has demonstrated a clear link between GPR52 expression levels and behaviors relevant to psychosis. nih.gov GPR52 knockout mice have been shown to exhibit psychosis-related behaviors. nih.govnih.gov For instance, these mice spend significantly more time in the central zone during an open field test and show increased sensitivity to the startle response after administration of dizocilpine, indicating a potential role in modulating anxiety and sensorimotor gating. uniprot.org

Conversely, transgenic mice that overexpress GPR52 display behaviors that are considered antipsychotic-like. nih.govnih.gov This suggests that increasing GPR52 activity could have therapeutic benefits in conditions characterized by psychosis. The opposing behavioral phenotypes observed in GPR52 knockout and transgenic mice strongly support the hypothesis that GPR52 is a key modulator of neural circuits underlying psychosis-related behaviors. nih.govplos.org

Animal ModelKey Behavioral PhenotypeInterpretation
GPR52 Knockout (KO) MicePsychosis-related behaviors (e.g., altered open field activity, enhanced startle response) uniprot.orgDeletion of GPR52 may lead to a state resembling psychosis. nih.gov
GPR52 Transgenic (Tg) MiceAntipsychotic-like behaviors nih.govnih.govOverexpression of GPR52 may have therapeutic potential for psychotic disorders. nih.govplos.org

Modulation of Dopamine (B1211576) Receptor Signaling Pathways in Striatum

The behavioral phenotypes observed in GPR52-modified animals are closely linked to the receptor's ability to modulate dopamine receptor signaling, particularly in the striatum. uniprot.orggenecards.org GPR52 is co-expressed with dopamine D2 receptors (D2R) in the striatopallidal medium spiny neurons (MSNs). nih.govresearchgate.net Studies have shown that the deletion of GPR52 in knockout mice leads to a significant decrease in the striatal expression of D2R mRNA and enkephalin, a marker for striatopallidal neuron activity. nih.govnih.govpatsnap.com This suggests that the absence of GPR52 enhances D2R signaling in the basal ganglia, resulting in reduced activity of these neurons. nih.govnih.govpatsnap.com

The functional antagonism between GPR52 (a Gs-coupled receptor that increases cAMP) and D2R (a Gi-coupled receptor that decreases cAMP) provides a molecular basis for the observed phenotypes. nih.gov Activation of GPR52 is thought to counteract D2R signaling, mimicking the effect of D2R antagonists, which are a cornerstone of current antipsychotic medications. nih.govpatsnap.com This interplay highlights the potential of GPR52 agonists to function as a novel class of antipsychotics. nih.gov

Impact on Mutant Huntingtin Levels and Disease Progression in Genetic Models

Beyond its role in psychosis, GPR52 has emerged as a significant modulator of mutant huntingtin (mHTT) protein levels, the causative agent in Huntington's disease (HD). elifesciences.orgmaayanlab.cloud Studies in various models, including patient-derived induced pluripotent stem cells (iPSCs), Drosophila, and mouse models of HD, have consistently shown that reducing GPR52 levels leads to a decrease in mHTT accumulation. elifesciences.orgfrontiersin.org

Specifically, knocking out GPR52 in a knock-in mouse model of HD resulted in a significant reduction of mHTT levels in the striatum and a rescue of HD-associated behavioral phenotypes. creative-biolabs.comnih.govnih.gov Conversely, overexpression of GPR52 in transgenic mice led to an increase in mHTT concentrations. nih.gov The mechanism appears to involve a cAMP-dependent, but PKA-independent, pathway that stabilizes the mHTT protein. nih.govelifesciences.org Direct injection of shRNAs targeting GPR52 into the striatum of HD mice also effectively lowered both GPR52 mRNA and mHTT protein levels. frontiersin.org These findings strongly suggest that inhibiting GPR52, either genetically or pharmacologically, could be a viable therapeutic strategy for Huntington's disease. frontiersin.orgnih.govhdbuzz.net

Genetic ModelInterventionEffect on Mutant Huntingtin (mHTT)Outcome
HD Mouse Model (Knock-in)GPR52 KnockoutSignificant reduction in striatal mHTT levels creative-biolabs.comnih.govnih.govRescue of HD-associated behavioral phenotypes nih.govnih.gov
HD Mouse ModelGPR52 Transgenic (Overexpression)Increased mHTT concentration nih.govPotential exacerbation of HD pathology
HD Mouse ModelStriatal injection of GPR52-targeting shRNAsMarkedly diminished mHTT protein production frontiersin.orgPotential for localized therapeutic intervention
Patient iPS-derived neurons and Drosophila HD modelsLowering of GPR52Suppression of HD-associated phenotypes elifesciences.orgfrontiersin.orgValidation of GPR52 as a therapeutic target across multiple models

GPR52 Expression Patterns and Cellular Localization in the Central Nervous System

The functional significance of GPR52 is intrinsically linked to its specific expression patterns within the central nervous system (CNS). It is predominantly expressed in the brain, with particularly high concentrations in regions implicated in psychiatric and neurodegenerative disorders. frontiersin.orgcreative-biolabs.com

Striatum (Co-localization with D2 Receptors)

A defining feature of GPR52 expression is its high enrichment in the striatum, including the nucleus accumbens. plos.orgnih.govfrontiersin.orgcreative-biolabs.com In situ hybridization and immunohistochemical analyses have revealed that within the striatum, GPR52 is largely co-localized with dopamine D2 receptors in the striatopallidal medium spiny neurons (MSNs). plos.orgnih.govresearchgate.netnih.gov This co-expression is critical, as these neurons form the "indirect pathway" of the basal ganglia, which is a key circuit in motor control, reward, and the pathophysiology of psychosis. The expression pattern of GPR52 in these neurons is similar to that of the adenosine (B11128) A2A receptor, another important modulator of dopamine signaling. nih.gov This specific localization positions GPR52 to directly influence D2R-mediated signaling cascades. nih.govplos.orgfrontiersin.org

Medial Prefrontal Cortex (Co-localization with D1 Receptors)

In contrast to the striatum, in the medial prefrontal cortex (mPFC), GPR52 is largely co-localized with dopamine D1 receptors (D1R). plos.orgnih.govfrontiersin.orgresearchgate.net The mPFC is a brain region crucial for cognitive functions such as working memory, attention, and executive function, which are often impaired in psychiatric disorders like schizophrenia. plos.orgfrontiersin.org The co-expression of GPR52 with D1 receptors, which are Gs-coupled like GPR52, suggests a potential synergistic role in modulating cortical neuron activity. frontiersin.orguniv-paris13.fr This distinct co-localization pattern in the cortex versus the striatum implies that GPR52 may have differential effects on dopamine signaling depending on the brain region, potentially allowing for the simultaneous modulation of both positive and cognitive/negative symptoms of schizophrenia. nih.govuniv-paris13.fr

Brain RegionPrimary Co-localizationAssociated Dopamine ReceptorImplicated Function/Disorder
Striatum (including Nucleus Accumbens) plos.orgnih.govcreative-biolabs.comStriatopallidal Medium Spiny Neurons plos.orgnih.govresearchgate.netDopamine D2 Receptor (D2R) plos.orgnih.govresearchgate.netnih.govPsychosis, Motor Control, Huntington's Disease plos.orgfrontiersin.orgfrontiersin.org
Medial Prefrontal Cortex plos.orgnih.govfrontiersin.orgGlutamatergic Neurons univ-paris13.frDopamine D1 Receptor (D1R) plos.orgnih.govfrontiersin.orgresearchgate.netCognition, Negative Symptoms of Schizophrenia nih.govfrontiersin.orguniv-paris13.fr

Nucleus Accumbens and Other Brain Regions

The G protein-coupled receptor 52 (GPR52) exhibits a highly specific expression pattern within the central nervous system, with its most significant presence detected in the brain. creative-biolabs.comnih.govpatsnap.com Quantitative real-time PCR (qPCR) and RNA sequencing analyses have consistently shown that GPR52 mRNA is predominantly expressed in the striatum, including the caudate and putamen, and has the highest concentration in the nucleus accumbens (NAc). creative-biolabs.commedchemexpress.commedchemexpress.comnih.gov This selective expression in striatal regions points to a critical role for GPR52 in primary striatal neurons and the broader corticostriatal circuits that govern motivation, reward, and motor control. medchemexpress.comnih.gov

Beyond the striatum, GPR52 is also found in other brain regions critical for cognitive and emotional processing. creative-biolabs.comresearchgate.netresearchgate.net These include the prefrontal cortex, cingulate cortex, entorhinal cortex, piriform cortex, habenular nucleus, and mammillary nucleus. creative-biolabs.complos.orgplos.org Immunohistochemical analysis has also confirmed high expression of the GPR52 protein in the lateral globus pallidus. nih.gov This distribution pattern suggests GPR52 is involved in modulating a wide array of neuronal circuits responsible for higher-order functions. researchgate.netplos.orgnih.gov

Within these regions, GPR52 shows a distinct co-localization profile with dopamine receptors. In the striatum and nucleus accumbens, GPR52 is almost exclusively co-expressed with dopamine D2 receptors (DRD2) in the striatopallidal medium spiny neurons (MSNs). medchemexpress.commedchemexpress.comnih.govresearchgate.netnih.govnih.gov Conversely, in the medial prefrontal cortex, GPR52 is largely co-localized with dopamine D1 receptors (DRD1) in glutamatergic pyramidal neurons. plos.orgresearchgate.netnih.govnih.govacs.org This segregated expression is fundamental to its proposed mechanism of action in modulating neurotransmitter systems.

Table 1: GPR52 mRNA Expression in Human and Rodent Brain Regions

Brain RegionExpression LevelSpeciesReference
Nucleus AccumbensVery HighHuman, Rat, Mouse creative-biolabs.comnih.govplos.orgplos.orgnih.gov
Striatum (Caudate/Putamen)Very HighHuman, Rat, Mouse creative-biolabs.comnih.govnih.govplos.orgplos.org
Olfactory TubercleHighRat plos.orgnih.gov
Medial Prefrontal CortexModerateRat, Mouse plos.orgplos.org
Cingulate CortexDetectedHuman creative-biolabs.com
Piriform CortexDetectedMouse plos.org
Basolateral Amygdaloid NucleusDetectedRat, Mouse plos.org
Habenular NucleusDetectedRat, Mouse plos.org
Mammillary NucleusDetectedRat plos.org

Interplay between GPR52 and Other Neurotransmitter Systems in Disease Pathophysiology

The unique anatomical distribution of GPR52, particularly its co-localization with key dopamine receptors, positions it as a significant modulator of major neurotransmitter systems implicated in psychiatric and neurodegenerative disorders. creative-biolabs.comresearchgate.netplos.org Its function is primarily tied to its coupling with the Gs/olf-G protein, which activates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. medchemexpress.commedchemexpress.comnih.gov This signaling cascade allows GPR52 to exert influence over dopaminergic and glutamatergic pathways. researchgate.netplos.org

Interplay with the Dopamine System A crucial aspect of GPR52 function is its interaction with the dopamine system, which is central to the pathophysiology of schizophrenia. plos.orgmdpi.com In the striatum, GPR52 and the dopamine D2 receptor (D2R) are co-expressed in the same medium spiny neurons but have opposing effects on intracellular signaling. nih.govresearchgate.net GPR52 is Gs-coupled and increases cAMP levels, while the D2R is Gi-coupled and inhibits adenylyl cyclase, thereby decreasing cAMP levels. nih.govmdpi.com This convergence suggests that GPR52 agonists can functionally counteract D2R signaling. patsnap.comnih.gov This mechanism is analogous to the action of many antipsychotic drugs that act as D2R antagonists or inhibitors. nih.gov

Studies using GPR52 modulators support this hypothesis. Agonists of GPR52 have been shown to suppress methamphetamine-induced hyperlocomotion, a behavior linked to hyperdopaminergic states. creative-biolabs.commedchemexpress.comnih.gov Conversely, mice with a genetic deletion of GPR52 (knockout mice) show reduced mRNA expression of D2R in the striatum. nih.gov Furthermore, transgenic mice overexpressing GPR52 display behaviors similar to those produced by antipsychotic drugs, whereas GPR52 knockout mice exhibit phenotypes associated with psychosis. patsnap.complos.orgnih.gov In the prefrontal cortex, GPR52 is co-expressed with the Gs-coupled D1 receptor, suggesting it may enhance D1R signaling, which is often reduced in connection with the negative and cognitive symptoms of schizophrenia. plos.orgnih.govnih.gov

Interplay with the Glutamate (B1630785) System GPR52 also modulates glutamatergic transmission, which is dysregulated in schizophrenia. researchgate.netresearchgate.net Research indicates that GPR52 activation can potentiate N-methyl-D-aspartate receptor (NMDAR)-mediated signaling. nih.govmdpi.com For instance, GPR52 agonists can reverse learning and memory impairments induced by the NMDAR antagonist MK-801. nih.gov Moreover, GPR52 knockout mice are significantly more sensitive to the startle-inducing effects of MK-801, further implicating GPR52 in the modulation of the NMDA system. plos.org

The antipsychotic-like effects of GPR52 agonists appear to extend beyond simple D2R antagonism. The selective GPR52 agonist 3-BTBZ, for example, is more effective at inhibiting hyperactivity induced by the NMDAR antagonist phencyclidine than that induced by amphetamine. nih.govacs.org This suggests a mechanism that involves the glutamatergic system. nih.govacs.org Further research has revealed that GPR52-mediated effects on striatal neurons are dependent on cortical glutamatergic inputs and involve the metabotropic glutamate receptor subtype 1 (mGluR1), highlighting a complex, circuit-level interaction. researchgate.netnih.govacs.org

Interplay with the Adenosine System There is also a functional relationship between GPR52 and the adenosine A2A receptor (ADORA2A). creative-biolabs.comnih.gov Like GPR52, ADORA2A is co-expressed with DRD2 in the striatum and is a Gs-coupled receptor. nih.gov In a study using GPR52 knockout mice, the locomotor-stimulating effect of the ADORA2A antagonist istradefylline (B1672650) was significantly enhanced compared to wild-type mice. nih.gov This finding suggests a potential interplay where GPR52 modulates the function of striatopallidal neurons, possibly through interactions with both DRD2 and ADORA2A signaling pathways. creative-biolabs.com

Role in Disease Pathophysiology

Schizophrenia: The dual modulation of dopamine and glutamate pathways makes GPR52 a compelling target for schizophrenia. patsnap.comfrontiersin.org It is hypothesized that a single GPR52 agonist could simultaneously address the hyperdopaminergic state in the striatum (implicated in positive symptoms) by functionally opposing D2R, and the hypofunction of D1R and NMDAR in the cortex (implicated in negative and cognitive symptoms) by enhancing their signaling. patsnap.commdpi.comnih.gov

Huntington's Disease (HD): In contrast to schizophrenia, where GPR52 agonism is therapeutic, the inhibition of GPR52 is a promising strategy for Huntington's disease. nih.govresearchgate.net HD is a neurodegenerative disorder caused by a mutation in the huntingtin gene, leading to the accumulation of the toxic mutant huntingtin (mHTT) protein, particularly in the striatum. researchgate.netoup.com Research has shown that GPR52 activation stabilizes the mHTT protein via a cAMP-dependent, PKA-independent pathway involving Rab39B. nih.govelifesciences.org Consequently, reducing or blocking GPR52 has been shown to lower levels of soluble and aggregated mHTT in the striatum. creative-biolabs.comoup.comoup.com Both genetic knockdown of GPR52 and pharmacological antagonism with molecules like Comp-43 have been shown to reduce mHTT levels and rescue disease-related behavioral phenotypes in cellular and animal models of HD. nih.govresearchgate.netoup.comoup.com

Table 2: Research Findings on GPR52 Interplay with Neurotransmitter Systems

Neurotransmitter SystemKey Interaction with GPR52Functional ConsequenceDisease RelevanceReference
Dopamine (D2 Receptor)Co-expressed in striatal MSNs; GPR52 (Gs-coupled) activation opposes D2R (Gi-coupled) signaling by increasing cAMP.GPR52 agonism functionally antagonizes D2R. Overexpression of GPR52 has antipsychotic-like effects.Schizophrenia (Positive Symptoms) patsnap.commedchemexpress.comnih.govnih.gov
Dopamine (D1 Receptor)Co-expressed in cortical pyramidal neurons; both are Gs-coupled, suggesting agonism could enhance D1R/cAMP signaling.Potential to improve cognitive functions associated with the prefrontal cortex.Schizophrenia (Negative/Cognitive Symptoms) plos.orgnih.govmdpi.comnih.gov
Glutamate (NMDA Receptor)GPR52 activation potentiates NMDAR-mediated signaling and reverses deficits induced by NMDAR antagonists (MK-801, PCP).GPR52 agonists show procognitive and antipsychotic-like effects in glutamate-deficit models.Schizophrenia (Cognitive Symptoms) nih.govplos.orgnih.govacs.org
Adenosine (A2A Receptor)Co-expressed with D2R and GPR52. Genetic deletion of GPR52 enhances locomotor effects of A2A antagonists.Suggests a modulatory role of GPR52 on striatopallidal neuron function, possibly via interaction with ADORA2A.Schizophrenia, Parkinson's Disease creative-biolabs.comnih.gov
Huntingtin Protein (HTT)GPR52 activation stabilizes mutant HTT via a cAMP-dependent pathway.GPR52 antagonism or knockdown lowers mHTT levels and rescues HD-related phenotypes.Huntington's Disease nih.govnih.govresearchgate.netoup.comelifesciences.orgoup.com

Future Perspectives in Gpr52 Receptor Modulator 1 Research

Development of Next-Generation GPR52 Modulators with Enhanced Profiles

The initial discovery of small-molecule GPR52 ligands has paved the way for extensive drug discovery efforts. nih.gov A primary focus of future research is the development of next-generation modulators—both agonists and antagonists—with superior pharmacological profiles. The goal is to create compounds with enhanced potency, selectivity, oral bioavailability, and brain permeability, while minimizing off-target effects. researchgate.netacs.org

Recent advancements have led to the identification of promising preclinical candidates. For instance, HTL0048149 (also known as NXE0041178) is an orally available GPR52 agonist that has entered Phase I human clinical trials for schizophrenia. nih.govboehringer-ingelheim.com This compound was developed through a focused optimization approach to balance potency with metabolic stability and permeability. acs.org Preclinical studies demonstrated that this compound has extensive brain exposure in rodents and is effective in an amphetamine-stimulated hyperlocomotion model, a preclinical model of psychosis. tandfonline.com Similarly, other novel agonists, such as compound 7m and compound 12c, have shown potent activity and favorable pharmacokinetic properties in animal models. researchgate.netacs.org

On the other side of the modulation spectrum, the development of GPR52 antagonists is a key strategy, particularly for Huntington's disease. acs.orgresearchgate.net Researchers have identified novel antagonists, such as "Comp-43" (GPR52 antagonist-1), through high-throughput screening and subsequent structure-activity relationship studies. medchemexpress.comhdbuzz.net This compound was shown to reduce levels of the mutant huntingtin (mHTT) protein and improve survival in mouse primary striatal neurons. medchemexpress.comhdbuzz.net The development of potent and selective inhibitors of GPR52 is a significant area for future drug discovery. nih.gov

Exploration of GPR52 Receptor Modulator 1 for Additional Therapeutic Indications beyond Primary Focus Areas

While schizophrenia has been a major focus for GPR52 agonists, the receptor's role in various physiological processes suggests a broader therapeutic potential. nih.govboehringer-ingelheim.com A significant future direction is the exploration of GPR52 modulators for other indications.

Huntington's Disease (HD): A substantial body of research points to GPR52 as a promising therapeutic target for HD. acs.orgresearchgate.netoup.com Studies have shown that inhibiting GPR52 activity can lower levels of the toxic mutant huntingtin (mHTT) protein. hdbuzz.netoup.com Genetic knockout of Gpr52 in a mouse model of HD was found to reduce mHTT levels and rescue disease-associated behavioral phenotypes. oup.comnih.gov Consequently, GPR52 antagonists are being actively investigated as a small-molecule approach to treat this neurodegenerative disorder. acs.orgresearchgate.nethdbuzz.net This strategy offers an alternative to nucleic acid-based therapies, which face challenges with delivery to the brain. acs.orgfrontiersin.org

Other CNS and Psychiatric Disorders: The expression of GPR52 in brain regions that regulate mood, motivation, and motor control suggests its relevance for other conditions. plos.orgpatsnap.com GPR52 is being explored as a potential target for substance use disorders, Parkinson's disease, and other psychiatric disorders. nih.govmedchemexpress.comfrontiersin.org For instance, GPR52 knockout mice have displayed anxiolytic-like phenotypes, and stress hormones have been shown to modulate GPR52 levels, hinting at a role in mood and anxiety disorders. medchemexpress.commdpi.com The interaction of GPR52 with dopamine (B1211576) receptors suggests that its modulation could be beneficial in a range of conditions characterized by dopaminergic dysfunction. plos.orgmdpi.com

Metabolic Disorders: Emerging evidence suggests a role for GPR52 in energy metabolism. One study found that GPR52-deficient mice exhibited leanness, reduced liver weight, and enhanced insulin (B600854) sensitivity. nih.govpatsnap.com Treatment of liver cells with a synthetic GPR52 agonist increased fatty acid biosynthesis. nih.gov This indicates that GPR52 inhibitors could be explored for conditions like hepatosteatosis (fatty liver disease). nih.gov

Advanced Methodologies for GPR52 Signaling and Functional Characterization

A deeper understanding of GPR52's structure and function is crucial for developing precisely targeted therapies. Future research will increasingly rely on advanced methodologies to dissect its complex biology.

Structural Biology: Recent breakthroughs using cryo-electron microscopy (cryo-EM) have provided high-resolution structures of GPR52, both in its ligand-free state and when bound to an agonist. frontiersin.orgresearchgate.net These structural insights have been revelatory, uncovering a unique self-activation mechanism and a distinct "side pocket" for ligand binding. researchgate.netshanghaitech.edu.cn Such detailed structural information serves as a template for structure-based drug design, facilitating the development of more potent and selective modulators. frontiersin.orgfrontiersin.org

Functional Genomics and Proteomics: Techniques like CRISPR/Cas9 gene editing are being used to create knockout and transgenic animal models, which are invaluable for validating GPR52 as a drug target and studying its physiological roles in vivo. plos.orgoup.com Single-cell RNA sequencing is another powerful tool being used to map the precise expression of GPR52 in different neuronal populations within the brain, providing a more granular understanding of its function in specific circuits. frontiersin.org Furthermore, targeted proteomics and affinity mass spectrometry are being employed to investigate how ligands interact with the receptor on a molecular level, as demonstrated in the characterization of the antagonist E7's unique covalent binding mode. acs.org

Signaling Pathway Analysis: GPR52 is known to signal primarily through the Gs/cAMP pathway, but it can also interact with β-arrestins. nih.govmedchemexpress.com Advanced cellular assays are being used to characterize the signaling bias of different modulators—whether they preferentially activate the G protein pathway or the β-arrestin pathway. researchgate.net Understanding this functional selectivity is critical, as biased agonists could be designed to elicit specific downstream effects, potentially maximizing therapeutic benefit while minimizing unwanted side effects. researchgate.net Researchers are also investigating how post-translational modifications, such as glycosylation and phosphorylation, regulate the receptor's intrinsic signaling bias and function. researchgate.net

Elucidation of Endogenous Ligands and Physiological Roles of GPR52

A fundamental challenge in GPR52 research is its status as an orphan receptor, meaning its natural, endogenous ligand has not been definitively identified. nih.govpatsnap.comshanghaitech.edu.cn The search for this ligand is a critical area of future investigation, as its discovery would unlock a deeper understanding of the receptor's physiological purpose.

The crystal structure of GPR52 revealed a surprising finding: its second extracellular loop (ECL2) can fold into the ligand-binding pocket, acting as a built-in agonist and contributing to the receptor's high constitutive (basal) activity. frontiersin.orgnih.gov This suggests GPR52 may function as a self-activating receptor. nih.gov

Despite this, the search for an endogenous small molecule or peptide that modulates its activity continues. frontiersin.org Based on sequence and structural phylogeny, some members of the fatty acid family have been suggested as potential candidates, but this remains to be confirmed. nih.gov The antipsychotic drug reserpine (B192253) was identified as a surrogate ligand that can activate the receptor, providing a valuable pharmacological tool for early studies. plos.org The identification of the true endogenous ligand(s) would be a major breakthrough, clarifying the natural context of GPR52 signaling and providing new avenues for therapeutic intervention. frontiersin.orgshanghaitech.edu.cn

Q & A

Basic: What experimental approaches are used to validate GPR52 expression patterns in the striatum and cortex?

GPR52 expression profiling in the CNS relies on quantitative PCR (qPCR) and in situ hybridization (ISH) . For example, qPCR analysis of mouse and rat striatum showed high GPR52 expression colocalized with D2 dopamine receptors in medium spiny neurons (MSNs) . ISH in rat brain sections confirmed striatal specificity, with GPR52 localized to MSNs of the indirect pathway (D2 receptor-positive neurons) . Transgenic mouse models (e.g., GPR52-LacZ or GFP-tagged strains) further validated cortical expression in glutamatergic circuits linked to cognitive function .

Advanced: How does GPR52’s constitutive activity influence assay design for agonist discovery?

GPR52 exhibits high basal cAMP signaling (over 100-fold increase in HEK293 cells), necessitating normalization strategies in functional assays. Researchers use GloSensor cAMP biosensors or CNG channel-based calcium influx assays to quantify agonist-induced activity above baseline . For example, lead agonists like FTBMT and PW0787 showed 300% cAMP elevation over basal levels in GloSensor assays . To distinguish true agonism from constitutive activity, mutagenesis of ECL2 residues (e.g., C193A/C114A) or disruption of the ECL2-TM3 disulfide bond can suppress basal signaling, allowing clearer detection of ligand effects .

Basic: What behavioral models are used to test GPR52 modulators in schizophrenia research?

Key preclinical models include:

  • Amphetamine-induced hyperlocomotion : GPR52 agonists like compound 12c reduced hyperactivity in mice (e.g., 3 mg/kg dose) .
  • MK-801-induced cognitive deficits : Agonists improved memory recognition in radial-arm maze tests .
  • GPR52 knockout mice : Displayed antipsychotic-like phenotypes, while overexpression models reversed methamphetamine-induced locomotion .

Advanced: How do structural studies inform the design of GPR52 allosteric agonists?

Cryo-EM and molecular dynamics (GaMD simulations) revealed that GPR52’s ECL2 domain acts as a built-in agonist , stabilizing an active conformation via interactions with TM1, TM3, and TM7 . Ligands like FTBMT bind to an allosteric pocket adjacent to ECL2, forming hydrogen bonds with residues Asp188, Ile189, and Glu191 . Mutagenesis of these residues reduces agonist efficacy by >80%, confirming their role in stabilizing the active state . Computational docking (e.g., Schrödinger Suite) is critical for optimizing ligand interactions with this pocket .

Basic: What biochemical assays confirm GPR52’s coupling to Gs/cAMP pathways?

  • cAMP accumulation assays : CHO cells transfected with GPR52 showed reserpine-induced cAMP increases (EC₅₀ ~30 nM) .
  • GFP-GPR52 internalization : Reserpine caused receptor internalization, confirming functional activation .
  • BRET-based biosensors : Quantified Gs protein recruitment in real time .

Advanced: How do post-translational modifications (PTMs) regulate GPR52 signaling bias?

GPR52 undergoes N-glycosylation at N2, N13, and N20 in its N-terminus, which modulates receptor trafficking and stability. PNGase F treatment reduced glycosylation, while triple mutants (3NxQ) showed impaired membrane localization . Glycosylation also influences constitutive activity; deglycosylated receptors exhibit reduced basal cAMP, suggesting PTMs stabilize active conformations .

Basic: What evidence supports GPR52 as a therapeutic target for Huntington’s disease (HD)?

  • mHtt modulation : GPR52 knockdown reduced mutant huntingtin (mHTT) levels in neuronal cultures and improved motor function in Drosophila HD models .
  • Kinase signaling : HTL0045725 (GPR52 agonist) altered striatal kinase phosphorylation profiles (e.g., ERK, CREB), suggesting downstream neuroprotection .

Advanced: What methods resolve contradictions in GPR52’s role in dopamine signaling?

While some studies report GPR52 activation mimics D2 antagonism (striatal) and D1 agonism (cortical) , others note colocalization with D2 receptors only . To reconcile this, circuit-specific optogenetics and cell-type-specific knockout models are used. For example, D2-MSN-selective GPR52 deletion in mice clarified its role in amphetamine response .

Basic: How are brain-penetrant GPR52 agonists optimized for pharmacokinetics (PK)?

Key strategies include:

  • Lipophilicity reduction : Compound 1 (logP = 4.1) was modified to compound 2 (logP = 3.5), improving solubility (21 μg/mL vs. <5 μg/mL) .
  • Blood-brain barrier (BBB) penetration : Agonists like 12c achieved brain/plasma AUC ratios >0.9, validated via LC-MS in murine models .

Advanced: What computational tools model GPR52’s self-activation mechanism?

Gaussian accelerated molecular dynamics (GaMD) simulations (6 μs trajectories) mapped GPR52’s transition from active to inactive states, identifying microswitch residues (e.g., Phe300, Trp304) and allosteric pathways linking ECL2 to intracellular G-protein interfaces . Transfer entropy analysis further validated ECL2’s role in signal propagation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.